2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol
Description
Properties
IUPAC Name |
2-(5-bromobenzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZNUCTJODRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592211 | |
| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116465-66-8 | |
| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the ethanol group: The final step involves the reaction of the brominated benzimidazole with an appropriate ethanol derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzimidazole.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetic acid.
Reduction: 2-(1H-benzo[D]imidazol-1-YL)ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The bromine atom and ethanol group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological activity.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol and related compounds:
| Compound Name | Core Structure | Substituent Positions | Functional Groups |
|---|---|---|---|
| This compound | Benzimidazole | Br at C5, -CH2CH2OH at N1 | Bromo, ethanol |
| 2-(1H-Benzo[d]imidazol-1-yl)ethanol | Benzimidazole | No bromo, -CH2CH2OH at N1 | Ethanol |
| 1-(5-Bromo-1H-benzimidazol-2-yl)ethanol | Benzimidazole | Br at C5, -CH2CH2OH at C2 (isomer) | Bromo, ethanol (positional isomer) |
| 2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol | Imidazole (non-benzofused) | Br at C5, -CF2CH2OH at C2, methyl at N1 | Bromo, difluoroethanol |
| 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | Benzimidazole | -SCH2Ph at C2, -CH2COOH at N1 | Benzylthio, carboxylic acid |
| Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate | Benzimidazole | -Ph at C2, -CH2COOEt at N1 | Phenyl, ester |
Key Observations :
- Substituent Position: Positional isomerism (e.g., ethanol at N1 vs. C2) significantly alters electronic distribution and steric interactions, affecting solubility and receptor binding .
- Functional Groups : Bromine enhances lipophilicity and may improve membrane permeability, while carboxylic acid or ester groups introduce pH-dependent solubility .
Challenges :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 257.12 | 2.1 | 1.2 (DMSO) |
| 2-(1H-Benzo[d]imidazol-1-yl)ethanol | 178.20 | 0.8 | 8.5 (Water) |
| 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | 342.43 | 3.5 | 0.3 (Water) |
| Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate | 307.35 | 3.8 | <0.1 (Water) |
Trends :
- Bromine and aromatic groups (e.g., phenyl, benzylthio) increase log P, reducing aqueous solubility.
- Carboxylic acid derivatives exhibit pH-dependent solubility (e.g., ~10 mg/mL at pH 7.4 for compound 5) .
Biological Activity
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the compound's biological activities, mechanisms of action, pharmacological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a bromine atom and an ethanol group attached to the benzimidazole ring. The presence of these functional groups significantly influences its chemical reactivity, solubility, and biological activity.
Biological Activities
Benzimidazole derivatives, including this compound, have been shown to exhibit a wide range of biological activities:
- Antibacterial Activity : Compounds in this class are known to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
- Antifungal Activity : They have demonstrated efficacy against various fungal pathogens.
- Antiviral Activity : Some derivatives show promise in inhibiting viral replication.
- Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Studies have shown that certain benzimidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have been reported to upregulate pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cancer progression and metastasis, such as tyrosine kinases .
Case Studies
Several studies highlight the biological activity of benzimidazole derivatives:
- Anticancer Efficacy : A study reported that a related benzimidazole compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating significant anticancer potential . This suggests that this compound may similarly affect cancer cell viability.
- Anti-inflammatory Properties : Research has demonstrated that benzimidazole derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : A comparative study showed that various benzimidazole derivatives exhibit strong antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its solubility and stability in biological systems. It is highly soluble in polar solvents, which may enhance its bioavailability when administered.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol, and how can purity be ensured?
- Methodology : Condensation reactions between 5-bromo-1H-benzimidazole and ethylene oxide derivatives under basic conditions (e.g., potassium carbonate) are commonly employed. Ethanol is frequently used as a solvent for reflux and subsequent recrystallization to enhance purity .
- Quality Control : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) confirm structural integrity. Recrystallization from ethanol minimizes impurities .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : H and C NMR identify proton and carbon environments, while IR confirms functional groups (e.g., -OH stretch at ~3300 cm) .
- Crystallography : Single-crystal X-ray diffraction resolves 3D molecular packing. For example, ethanol-solvated pseudopolymorphs may exhibit distinct hydrogen-bonding networks compared to anhydrous forms .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculations using functionals like B3LYP model electron density distribution, HOMO-LUMO gaps, and reactive sites. The bromine substituent’s electron-withdrawing effects can be quantified to predict regioselectivity in further reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to optimize reaction conditions for derivatization .
Q. What experimental strategies resolve contradictions in spectroscopic or biological data?
- Case Study : Discrepancies in melting points or NMR shifts may arise from pseudopolymorphism. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) distinguish solvate vs. anhydrous forms .
- Biological Assays : If cytotoxicity results vary, validate via dose-response curves (e.g., IC determination) and replicate studies across multiple cell lines (e.g., A549, HepG2) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Modification Sites :
- Bromo substituent : Replace with other halogens (e.g., Cl, I) to modulate lipophilicity and binding affinity.
- Ethanol moiety : Esterify or oxidize to study pharmacokinetic effects .
- Biological Testing : Screen derivatives against fungal pathogens (e.g., Candida albicans) or cancer cell lines, correlating activity with electronic/steric properties from computational models .
Q. What methodologies assess environmental persistence and degradation pathways of this compound?
- Degradation Studies : Use high-performance liquid chromatography (HPLC) to track breakdown products under UV light or microbial exposure.
- Ecotoxicity : Evaluate aquatic toxicity in Daphnia magna or algae models, referencing protocols from analogous imidazole derivatives .
Methodological Notes
- Synthetic Optimization : For scale-up, replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and crystallization conditions (solvent, temperature) to resolve batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
